molecular formula C20H20ClN3O2S B11309300 N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309300
M. Wt: 401.9 g/mol
InChI Key: LPZUHHSKODBMAE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the pyrrolidine moiety: This can be done through nucleophilic substitution or reductive amination.

    Final coupling: The final step involves coupling the intermediate with 4-chlorophenyl ethylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from its fluorine or bromine analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c21-15-7-5-14(6-8-15)17(24-9-1-2-10-24)13-22-20(25)16-12-18(26-23-16)19-4-3-11-27-19/h3-8,11-12,17H,1-2,9-10,13H2,(H,22,25)

InChI Key

LPZUHHSKODBMAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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